![molecular formula C16H16N2OS2 B13721167 Methyl [3-(naphthalen-2-yloxy)propyl]-cyanocarbonimidodithioate](/img/structure/B13721167.png)
Methyl [3-(naphthalen-2-yloxy)propyl]-cyanocarbonimidodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Methyl [3-(naphthalen-2-yloxy)propyl]-cyanocarbonimidodithioate involves multiple steps. One common synthetic route includes the reaction of naphthalen-2-ol with 3-chloropropyl cyanocarbonimidodithioate under specific conditions . The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate to facilitate the reaction . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
Methyl [3-(naphthalen-2-yloxy)propyl]-cyanocarbonimidodithioate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl [3-(naphthalen-2-yloxy)propyl]-cyanocarbonimidodithioate is widely used in scientific research, particularly in the field of proteomics . It is utilized to study protein interactions, modifications, and functions. Additionally, this compound has applications in medicinal chemistry for the development of new therapeutic agents . In biology, it is used to investigate cellular signaling pathways and molecular mechanisms . Industrially, it may be employed in the synthesis of advanced materials and chemical intermediates .
Mechanism of Action
The mechanism of action of Methyl [3-(naphthalen-2-yloxy)propyl]-cyanocarbonimidodithioate involves its interaction with specific molecular targets . It can bind to proteins and enzymes, modulating their activity and function . This compound may also interfere with cellular signaling pathways, affecting various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Methyl [3-(naphthalen-2-yloxy)propyl]-cyanocarbonimidodithioate can be compared with other similar compounds such as:
Methyl 3-(1H-indol-3-yl)-2-(naphthalen-2-ylformamido)propanoate: This compound has a similar structure but contains an indole group instead of a cyanocarbonimidodithioate group.
3-Naphthalen-2-yl-3-oxo-propionic acid methyl ester: This compound has a similar naphthalene moiety but differs in its functional groups.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity .
Properties
Molecular Formula |
C16H16N2OS2 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
[methylsulfanyl(3-naphthalen-2-yloxypropylsulfanyl)methylidene]cyanamide |
InChI |
InChI=1S/C16H16N2OS2/c1-20-16(18-12-17)21-10-4-9-19-15-8-7-13-5-2-3-6-14(13)11-15/h2-3,5-8,11H,4,9-10H2,1H3 |
InChI Key |
KUOROERPQPUEPT-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=NC#N)SCCCOC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


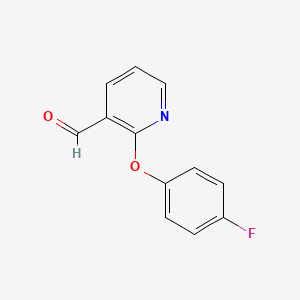
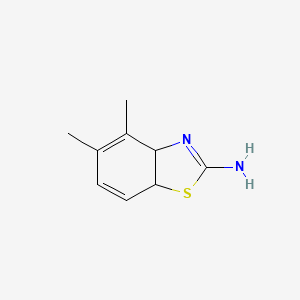
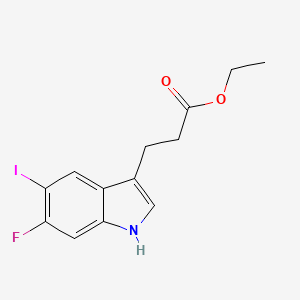
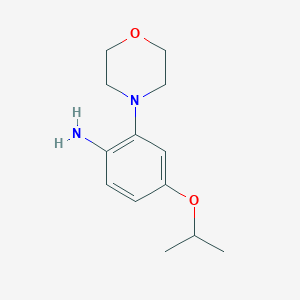
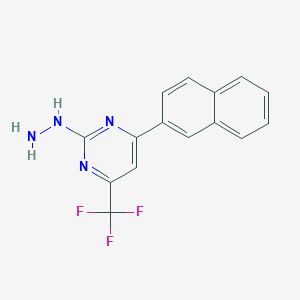
![[3-(2,6-Dichlorophenyl)-isothiazol-4-yl]-carbamoyl 2,6-dichlorobenzaldehyde oxime](/img/structure/B13721118.png)
![3-(Boc-amino)-4-(benzo[d][1,3]dioxol-5-yl)butyric Acid](/img/structure/B13721121.png)
![(1R,2R,3S,4R,5R)-2-Amino-4,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B13721123.png)
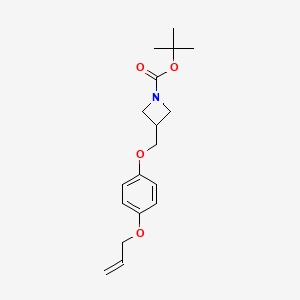
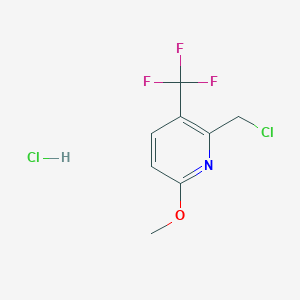
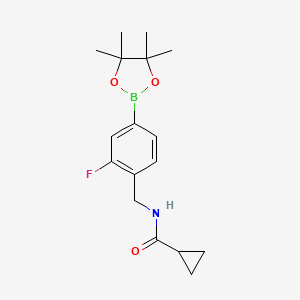
![tert-butyl N-[(Z)-1-aminoethylideneamino]carbamate](/img/structure/B13721153.png)
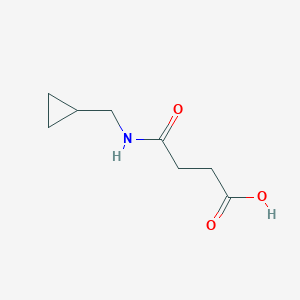
![N-(2-Fluoro-ethyl)-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13721165.png)
